molecular formula C28H22N4O3S2 B11611047 4-(3-methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile

4-(3-methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11611047
M. Wt: 526.6 g/mol
InChI Key: MTGHGAVCHQLNDR-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a pyrimidine core with phenothiazine and methoxyphenyl groups, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Phenothiazine Group: The phenothiazine moiety can be introduced via a nucleophilic substitution reaction, where a suitable phenothiazine derivative reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Final Assembly: The final compound is assembled by coupling the intermediate products through a series of nucleophilic substitution and condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine group can yield phenothiazine sulfoxide, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or photonic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile likely involves interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids, depending on the compound’s bioactivity. The phenothiazine moiety, for example, is known to interact with dopamine receptors, suggesting potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Lacks the phenothiazine group, which may result in different bioactivity.

    4-(3-Methoxyphenyl)-6-oxo-2-{[1-oxo-1-(phenyl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile: Similar structure but with a phenyl group instead of phenothiazine, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the phenothiazine and methoxyphenyl groups in 4-(3-methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile makes it unique. This combination may confer distinct electronic properties and bioactivities, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H22N4O3S2

Molecular Weight

526.6 g/mol

IUPAC Name

4-(3-methoxyphenyl)-6-oxo-2-(1-oxo-1-phenothiazin-10-ylbutan-2-yl)sulfanyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C28H22N4O3S2/c1-3-22(27(34)32-20-11-4-6-13-23(20)36-24-14-7-5-12-21(24)32)37-28-30-25(19(16-29)26(33)31-28)17-9-8-10-18(15-17)35-2/h4-15,22H,3H2,1-2H3,(H,30,31,33)

InChI Key

MTGHGAVCHQLNDR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC(=C(C(=O)N4)C#N)C5=CC(=CC=C5)OC

Origin of Product

United States

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